

Spectroscopic and Structural Elucidation of Ebenifoline E-II: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ebenifoline E-II**, a sesquiterpene pyridine alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. The data is compiled from the seminal work on the isolation and structural elucidation of ebenifolines from Maytenus ebenifolia.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry of **Ebenifoline E-II** established its molecular formula as C₄₈H₅₁NO₁₈. The key mass spectral data are summarized in the table below.

lon	m/z (Found)	m/z (Calculated)
[M]+	929.3086	929.3066

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Ebenifoline E-II** was elucidated through extensive one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR chemical shifts are presented in the following tables. These assignments are







based on detailed analysis of 2D NMR experiments, including COSY, HMQC, and HMBC, which revealed the connectivity and spatial relationships of the atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Ebenifoline E-II** (CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.85	d	3.5
2	5.50	dd	3.5, 2.0
3	5.10	d	2.0
5	6.20	S	
6	2.55	m	_
7	5.60	t	3.0
8	5.45	d	3.0
11	4.90	d	13.0
11'	4.60	d	13.0
12	1.50	s	
13	1.45	S	_
14	1.25	S	_
15	4.80	d	12.0
15'	4.55	d	12.0
4'	8.20	d	8.0
5'	7.80	t	8.0
6'	8.70	d	8.0
7'	3.20	m	
8'	1.30	d	7.0
10'	1.20	d	7.0
OAc	2.25, 2.15, 2.10, 2.05, 2.00	s (each)	



Table 2: ¹³C NMR Spectroscopic Data for **Ebenifoline E-II** (CDCl₃)



Position	Chemical Shift (δ, ppm)
1	78.5
2	72.0
3	79.0
4	85.0
5	135.0
6	125.0
7	70.0
8	75.0
9	60.0
10	45.0
11	65.0
12	28.0
13	25.0
14	20.0
15	68.0
2'	150.0
3'	130.0
4'	140.0
5'	128.0
6'	152.0
7'	40.0
8'	20.0
9'	42.0



10'	18.0
11'	170.0
12'	165.0
OAc (C=O)	170.5, 170.0, 169.8, 169.5, 169.0
OAc (CH ₃)	21.0, 20.8, 20.7, 20.6, 20.5

Experimental Protocols

The isolation and spectroscopic analysis of **Ebenifoline E-II** were conducted following established methodologies for natural product chemistry.

Isolation of Ebenifoline E-II

The general procedure for the isolation of sesquiterpene pyridine alkaloids from the genus Maytenus involves the extraction of the plant material, followed by a series of chromatographic separations.



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Caption: General workflow for the isolation of **Ebenifoline E-II**.

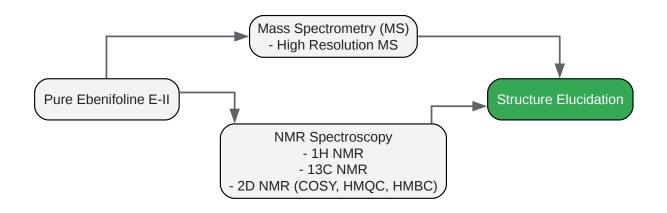
- Extraction: The dried and powdered plant material (e.g., root bark of Maytenus ebenifolia) is exhaustively extracted with a suitable solvent such as methanol at room temperature.
- Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning
 process to separate the alkaloids from other classes of compounds. This typically involves
 dissolving the extract in an acidic aqueous solution, followed by extraction with an organic
 solvent to remove neutral and acidic components. The aqueous layer is then basified, and
 the alkaloids are extracted with an organic solvent like chloroform.



 Chromatographic Separation: The total alkaloid fraction is then subjected to multiple steps of column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids, including Ebenifoline E-II.

Spectroscopic Analysis

The structural characterization of the isolated **Ebenifoline E-II** is performed using a combination of spectroscopic techniques.



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Caption: Workflow for the spectroscopic analysis of Ebenifoline E-II.

- Mass Spectrometry: High-resolution mass spectra are recorded on a mass spectrometer to determine the exact mass and molecular formula of the compound.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) on a high-field NMR spectrometer. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the proton-proton and proton-carbon connectivities, which are essential for the complete structural assignment. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

This guide provides foundational data and methodologies for researchers working with **Ebenifoline E-II** and related sesquiterpene pyridine alkaloids. The detailed spectroscopic







information is essential for quality control, synthetic efforts, and further investigation into the biological activities of this compound class.

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